molecular formula C28H40O8 B13410817 4Alpha-Phorbol 12,13-Dibutyrate

4Alpha-Phorbol 12,13-Dibutyrate

Cat. No.: B13410817
M. Wt: 504.6 g/mol
InChI Key: BQJRUJTZSGYBEZ-NQGQECDZSA-N
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Description

Contextualization within the Diverse Family of Phorbol (B1677699) Esters

Phorbol esters are a group of naturally occurring or synthetic compounds characterized by a four-ring tigliane (B1223011) skeleton. nih.gov These compounds, originally derived from the plant Croton tiglium, are renowned for their ability to mimic the action of diacylglycerol (DAG), an endogenous second messenger. This mimicry allows them to potently activate a family of enzymes known as protein kinase C (PKC). nih.govontosight.ai Prominent members of this family include the highly active β-phorbol esters like phorbol 12-myristate 13-acetate (PMA) and phorbol 12,13-dibutyrate (PDBu). nih.govnih.gov

The key distinction between the biologically active β-phorbol esters and their inactive α-epimers, such as 4α-PDBu, lies in the stereochemistry at the C4 position of the phorbol ring. nih.gov In the active β-isomers, the hydroxyl group at the C4 position is oriented in the β-position. nih.gov This specific spatial arrangement is crucial for their ability to bind to and activate PKC and other C1 domain-containing proteins. nih.gov Conversely, in the inactive α-phorbols, the hydroxyl group is in the α-position, which alters the three-dimensional structure and prevents effective binding and activation of these key signaling proteins. nih.gov

Rationale for Utilizing 4-Alpha-Phorbol 12,13-Dibutyrate as a Foundational Research Probe

The primary reason for the widespread use of 4α-Phorbol 12,13-dibutyrate in biomedical research is its role as a negative control in experiments investigating PKC-dependent pathways. nih.govsigmaaldrich.com When a researcher observes a biological effect in response to treatment with an active phorbol ester like PDBu or PMA, the use of 4α-PDBu helps to determine if the effect is genuinely mediated by PKC activation or if it is a non-specific consequence of the phorbol ester structure. nih.govnih.gov If the active phorbol ester elicits a response while 4α-PDBu does not, it provides strong evidence that the observed effect is dependent on PKC activation. nih.govnih.gov

For instance, studies on hippocampal neurons have shown that while both PDBu and 4α-PDBu can affect calcium channel currents, PDBu is significantly more potent, and its effects can be blocked by PKC inhibitors, unlike those of 4α-PDBu. nih.gov This demonstrates the ability to distinguish between PKC-dependent and independent actions. nih.gov Similarly, in studies of smooth muscle tone, the active PDBu induced relaxation, whereas an inactive phorbol ester did not, suggesting the involvement of PKC in this process. nih.gov

The structural similarity but functional inactivity of 4α-PDBu makes it an indispensable tool for ensuring the specificity of experimental findings related to PKC signaling and other phorbol ester-mediated effects.

Interactive Data Table: Comparison of Phorbol Esters

CompoundAbbreviationClassPrimary Biological Activity
4-Alpha-Phorbol 12,13-Dibutyrate4α-PDBuα-Phorbol EsterInactive; used as a negative control. nih.gov
Phorbol 12,13-DibutyratePDBuβ-Phorbol EsterPotent activator of Protein Kinase C (PKC). cellsignal.comwikipedia.orgtocris.commedchemexpress.com
Phorbol 12-Myristate 13-AcetatePMA or TPAβ-Phorbol EsterPotent activator of PKC and tumor promoter. nih.govwikipedia.org

Properties

Molecular Formula

C28H40O8

Molecular Weight

504.6 g/mol

IUPAC Name

[(1S,2S,6S,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate

InChI

InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1

InChI Key

BQJRUJTZSGYBEZ-NQGQECDZSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C

Canonical SMILES

CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C

Origin of Product

United States

Stereochemical Determinants and Differential Molecular Interactions

Investigations into the Absence of Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a myriad of cellular processes. A key feature of conventional and novel PKC isoforms is their activation by diacylglycerol (DAG) and phorbol (B1677699) esters, which bind to a conserved C1 domain.

The inability of 4α-PDBu to activate PKC stems from its distinct spatial arrangement. The alpha orientation of the hydroxyl group at the C4 position on the tigliane (B1223011) ring projects away from the critical binding pocket of the C1 domain. nih.gov This contrasts sharply with the beta configuration of active phorbol esters like 4β-Phorbol 12,13-dibutyrate (4β-PDBu), where the C4-hydroxyl group projects towards the reader in a standard 2D representation and is essential for establishing the necessary hydrogen bonds within the C1 domain's binding cleft. nih.gov This subtle change in stereochemistry fundamentally alters the molecule's shape, preventing it from fitting snugly into the binding site and inducing the conformational changes required for PKC activation. Consequently, 4α-PDBu is widely utilized as a negative control in studies investigating PKC-mediated events. frontiersin.org

While direct, quantitative binding affinity data (Kd values) for 4α-PDBu across a range of PKC isoforms is not extensively documented in publicly available literature, its dramatically reduced affinity compared to its active β-isomer is a well-established principle. For instance, the isolated C1a domain of PKCθ exhibits a weak affinity for the active phorbol ester [³H]phorbol 12,13-dibutyrate (PDBu), with a dissociation constant (Kd) of approximately 250 nM, whereas the C1b domain binds with a much higher affinity (Kd ≈ 1.6 nM). nih.gov Although this data pertains to the active isomer, the structural constraints imposed by the alpha configuration of 4α-PDBu would predictably result in a significantly weaker binding affinity, likely in the high micromolar to millimolar range, rendering it physiologically inactive as a PKC activator.

Table 1: Comparative Binding Affinities of Phorbol Esters to PKC C1 Domains This table is based on available data for active phorbol esters to illustrate the range of affinities and is not a direct comparison with the inactive 4α-PDBu due to a lack of specific binding data for the latter.

CompoundPKC Isoform/DomainBinding Affinity (Kd)Reference
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCα~1.6 - 18 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCβ1~1.6 - 18 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCγ~1.6 - 18 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCδ~1.6 - 18 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCε~1.6 - 18 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCθ C1a domain~250 nM nih.gov
[³H]Phorbol 12,13-dibutyrate (active β-isomer)PKCθ C1b domain~1.6 nM nih.gov
4α-Phorbol 12,13-dibutyrateVarious PKC IsoformsBiologically Inactive (High µM to mM range predicted)General Consensus

Identification and Characterization of Protein Kinase C-Independent Molecular Targets

The inability of 4α-PDBu to activate PKC makes it an invaluable probe for identifying and characterizing alternative cellular targets of phorbol esters.

Protein Kinase D (PKD) is another family of serine/threonine kinases that possess a C1 domain and are activated by diacylglycerol and active phorbol esters. nih.gov While active phorbol esters are known to activate PKD, specific studies detailing a direct interaction or lack thereof with 4α-PDBu are limited. However, the structural requirements for C1 domain binding are generally conserved, suggesting that 4α-PDBu is unlikely to be a potent activator of PKD.

G-protein coupled receptors (GPCRs) are a vast family of transmembrane receptors that initiate intracellular signaling cascades upon ligand binding. While active phorbol esters can influence GPCR signaling, often through PKC-mediated feedback mechanisms, there is currently a lack of specific evidence detailing the direct modulation of GPCR signaling components by 4α-PDBu. Studies on rabbit bladder smooth muscle have shown that the contraction induced by the active 4β-PDBu is initiated through M3 muscarinic receptor-mediated activation of the Gq/11-phospholipase C β-protein kinase C (PKC) and the G12/13-RhoGEF-Rho kinase (ROCK) pathways. frontiersin.orgnih.gov In contrast, the inactive isomer, 4α-PDBu, did not induce contraction, suggesting it does not engage this GPCR-mediated pathway. frontiersin.orgnih.gov

Intriguingly, 4α-PDBu has been shown to exert effects on certain ion channels and transporters, independent of PKC activation.

One notable example is the nicotinic acetylcholine (B1216132) receptor (nAChR). Research has demonstrated that both the active 4β-PDBu and the inactive 4α-PDBu can accelerate the desensitization of the Torpedo acetylcholine receptor channel. nih.gov This effect was observed even in mutant receptors lacking PKC phosphorylation sites, indicating a direct action of the phorbol ester on the receptor channel itself. nih.gov

In contrast, studies on the dopamine (B1211576) transporter (DAT) have shown that while the active phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA) can induce dopamine release, the inactive 4α-phorbol is ineffective. This suggests a differential interaction with the dopamine transporter, where the active conformation is necessary to elicit a response.

Table 2: Summary of PKC-Independent Effects of 4α-Phorbol 12,13-Dibutyrate

Molecular TargetObserved Effect of 4α-PDBuComparison with Active β-IsomerReference
Nicotinic Acetylcholine Receptor (Torpedo)Accelerates desensitizationSimilar effect to the active β-isomer nih.gov
Dopamine TransporterIneffective in mediating dopamine releaseActive β-isomer (TPA) induces release

Elucidation of Cellular and Subcellular Effects Not Mediated by Protein Kinase C

Modulation of Neural and Neurotransmitter Systems

The role of 4α-phorbol esters as negative controls has been pivotal in confirming the mechanisms behind neurotransmitter release.

The release of neurotransmitters from nerve terminals is a tightly regulated process known to be enhanced by PKC activation. In studies using rat dorsal hippocampal slices, the PKC activator 4β-phorbol 12,13-dibutyrate (PDB) was shown to enhance the electrically stimulated release of noradrenaline (NA), acetylcholine (B1216132) (ACh), and 5-hydroxytryptamine (5-HT). To verify that this effect was mediated by PKC, a control experiment was performed using the related inactive compound, 4α-Phorbol 12,13-didecanoate. The results showed that this 4α-phorbol ester had no effect on the stimulated release of any of these neuromessengers. This confirms that the diacylglycerol/PKC pathway is the mechanism responsible for the enhanced release and that the phorbol (B1677699) ester structure does not directly facilitate this process.

CompoundEffect on Stimulus-Evoked Neuromessenger Release (NA, ACh, 5-HT)Implied Mechanism
4β-Phorbol 12,13-dibutyrate (PDB) EnhancementPKC-dependent
4α-Phorbol 12,13-didecanoate No EffectConfirms PKC-dependence of active isomer

Effects on Myocardial Contractility and Coronary Physiology (as a control for active phorbol esters)

In studies of myocardial contractility, active phorbol esters like 4β-PDBu are known to exert significant effects. For instance, 4β-PDBu has been shown to inhibit the positive inotropic effect mediated by α1-adrenoceptors in the rabbit ventricular myocardium. nih.gov While direct studies using 4α-PDBu as a control in this specific context are not extensively detailed in the reviewed literature, its role as an inactive phorbol ester is paramount. The established inability of 4α-phorbol esters to activate PKC provides the rationale for their use as a negative control to ascertain that the observed effects of their beta counterparts on myocardial function are indeed PKC-dependent.

Regulation of Smooth Muscle Function and Tone (as a control for active phorbol esters)

Vascular Smooth Muscle Contraction Studies

The active phorbol ester 4β-PDBu is a known inducer of vascular smooth muscle contraction. frontiersin.org To verify that this contraction is a PKC-mediated event, inactive analogs are employed as controls. In a study on rabbit bladder smooth muscle, it was demonstrated that while 4β-PDBu induced a dose-dependent contraction, the inactive isomer, 4α-PDBu, did not elicit any contractile response. nih.gov This provides clear evidence that the contractile effect of the beta-isomer is dependent on PKC activation. Furthermore, long-term treatment of arterial strips with another inactive phorbol ester, phorbol 12,13-didecanoate, was found to abolish the contractile response to a subsequent application of the active 4β-PDBu, further supporting the PKC-specific nature of the contraction. frontiersin.org

Table 1: Effect of Phorbol Esters on Smooth Muscle Contraction

Compound Tissue Effect on Contraction Presumed Mechanism
4β-Phorbol 12,13-dibutyrate Rabbit Bladder Smooth Muscle Induces contraction PKC activation
4α-Phorbol 12,13-dibutyrate Rabbit Bladder Smooth Muscle No effect Inactive towards PKC
4β-Phorbol 12,13-dibutyrate Human and Rat Pulmonary Arteries Induces contraction PKC activation
Phorbol 12,13-didecanoate Arterial Strips Abolishes response to active phorbol ester Inactive towards PKC

Gastric Smooth Muscle Relaxation Investigations

In the context of gastric smooth muscle, the activation of PKC by 4β-PDBu has been linked to relaxation in pre-contracted tissue strips. A study on rat stomach fundus strips pre-contracted with 5-hydroxytryptamine (5-HT) showed that 4β-PDBu induced a dose-dependent relaxation. nih.gov In contrast, the application of 4α-phorbol 12,13-didecanoate, a known inactive phorbol ester, failed to induce relaxation, indicating that the relaxation effect is mediated through the activation of PKC. nih.gov

Role in Regulating Intracellular Signaling Cascades Beyond Protein Kinase C

Effects on Cyclic Nucleotide Accumulation Pathways (as a control)

Phorbol esters that activate PKC have been shown to modulate cyclic nucleotide signaling pathways. For example, pretreatment of rat thoracic aortic smooth muscle cells with 4β-PDBu attenuated the accumulation of cyclic GMP (cGMP) stimulated by atrial natriuretic factor (ANF). nih.gov To confirm that this was a PKC-specific effect, the inactive analog 4α-phorbol 12,13-didecanoate was used as a control. The study found that, unlike its active counterpart, 4α-phorbol 12,13-didecanoate did not inhibit the accumulation of cGMP, thereby demonstrating that the regulatory effect of the active phorbol ester on the cGMP pathway is mediated by PKC. nih.gov

Table 2: Effect of Phorbol Esters on ANF-Stimulated cGMP Accumulation

Compound Cell Type Effect on cGMP Accumulation
4β-Phorbol 12,13-dibutyrate Rat Thoracic Aortic Smooth Muscle Cells Attenuated
4α-Phorbol 12,13-didecanoate Rat Thoracic Aortic Smooth Muscle Cells No effect

Modulation of ATP-Induced Intracellular Calcium Elevation (as a control)

The activation of PKC by phorbol esters can influence intracellular calcium ([Ca2+]i) signaling. In fura-2-loaded N1E-115 cells, pretreatment with 4β-PDBu was found to abolish the transient increase in intracellular calcium induced by ATP. nih.gov The use of 4α-PDBu as a control in such experiments is critical to ensure that the observed modulation of calcium signaling is due to PKC activation and not a non-specific effect of the phorbol ester structure. Interestingly, in a different study using Xenopus oocytes, both the active 4β-PDBu and the inactive 4α-PDBu were shown to accelerate the desensitization of nicotinic acetylcholine receptor-elicited membrane currents, suggesting a direct action on the receptor channel that is independent of PKC activation. nih.gov This highlights the importance of using 4α-PDBu to dissect PKC-dependent from PKC-independent effects of phorbol esters on ion channels and calcium signaling.

Advanced Methodological Frameworks in 4alpha Phorbol 12,13 Dibutyrate Research

Chromatographic and Spectroscopic Techniques for Isolation and Purity Assessment

The accurate characterization of 4α-Phorbol 12,13-dibutyrate relies on a combination of powerful chromatographic and spectroscopic techniques to ensure the isolation of the correct isomer and to assess its purity, which is critical for unambiguous biological studies.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purity assessment of phorbol (B1677699) esters. For compounds like 4α-Phorbol 12,13-dibutyrate, reversed-phase HPLC is typically the method of choice. While specific protocols for this exact isomer are not widely published, methods developed for related phorbol esters, such as 4α-Phorbol 12,13-didecanoate, serve as a foundation. These methods generally utilize C18 columns with a gradient elution system, often involving mobile phases such as acetonitrile and water, to separate compounds based on their hydrophobicity.

The purity of commercially available phorbol esters, including related compounds like 4β-Phorbol 12,13-dibutyrate (PDBu), is routinely confirmed to be ≥97-99% by HPLC, highlighting the capability of this technique to achieve high-resolution separation. selleckchem.comsigmaaldrich.combio-techne.comsigmaaldrich.com The retention time of a given phorbol ester is a key identifier in a complex mixture, as demonstrated in the analysis of Jatropha curcas seed oil, where a standard of 4-phorbol-12,13-didecanoate was used as a reference. researchgate.net

Table 1: HPLC Purity Assessment of Related Phorbol Esters

Compound Reported Purity Citation
Phorbol 12,13-dibutyrate ≥97%
Phorbol 12,13-dibutyrate ≥99% selleckchem.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy complements NMR by identifying the functional groups present in the molecule. In the analysis of phorbol esters, FTIR spectra would confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups from the esters and the ketone on the cyclopentane ring, and carbon-carbon double bonds (C=C) characteristic of the phorbol structure. chromatographyonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of thermally labile compounds like phorbol esters. chromatographyonline.com This method allows for the accurate mass measurement of the parent molecule, which for 4α-Phorbol 12,13-dibutyrate would confirm its molecular formula of C₂₈H₄₀O₈ and molecular weight of 504.6 g/mol . nih.gov In practice, ESI-MS analysis of phorbol esters often involves the formation of adducts (e.g., with acetate or trifluoroacetate) to enhance ionization and detection, providing pseudomolecular ions that confirm the molecular mass with high accuracy. chromatographyonline.com Tandem MS (MS/MS) experiments can further be used to fragment the molecule and provide structural information that helps to confirm the identity of the compound. chromatographyonline.com

In Vitro and Ex Vivo Experimental Models

The biological effects of 4α-Phorbol 12,13-dibutyrate are investigated using a range of in vitro and ex vivo models. These systems allow for the controlled study of its molecular and cellular mechanisms of action.

Application in Primary Cell Cultures and Established Cell Lines

4α-Phorbol 12,13-dibutyrate and its analogs have been utilized in various cell culture systems to probe their biological activities. While its beta isomer, PDBu, is more widely studied as a protein kinase C (PKC) activator, the alpha isomer is often used as a negative control or to investigate non-PKC mediated effects.

One study investigated the direct action of phorbol esters on nicotinic acetylcholine (B1216132) receptors (AChR) expressed in Xenopus oocytes. In this model, the inactive stereoisomer, 4α-Phorbol 12,13-dibutyrate (referred to as 4-alpha-PDBu), was shown to accelerate the desensitization of ACh-elicited membrane currents, similar to the active 4β-isomer. This finding suggested a direct action on the receptor channel, independent of PKC activation. nih.gov

The related compound, 4α-Phorbol 12,13-didecanoate (4αPDD), has been used in studies on cultured mouse dorsal root ganglia neurons to investigate its effects on intracellular calcium levels. nih.gov It has also been applied to Madin-Darby canine kidney (MDCK) cells and human keratinocyte (HaCaT) cell lines. nih.govscientificlabs.iesigmaaldrich.com

Table 2: Examples of 4α-Phorbol Analogs in Cell-Based Assays

Compound Cell/System Observed Effect Citation
4α-Phorbol 12,13-dibutyrate Xenopus oocytes expressing AChR Acceleration of current desensitization nih.gov
4α-Phorbol 12,13-didecanoate Cultured mouse dorsal root ganglia neurons Investigated for effects on intracellular Ca²⁺ nih.gov
4α-Phorbol 12,13-didecanoate Madin-Darby canine kidney (MDCK) cells Used as a TRPV4 agonist scientificlabs.iesigmaaldrich.com

Use in Isolated Organ and Tissue Slice Preparations

Ex vivo preparations of isolated organs and tissue slices provide an experimental model that bridges the gap between cell culture and whole-organism studies, preserving some of the tissue architecture and cell-cell interactions. While research specifically employing 4α-Phorbol 12,13-dibutyrate in such systems is limited, studies using its beta isomer (PDBu) demonstrate the utility of these models for investigating phorbol ester effects. For example, PDBu has been shown to induce contraction in isolated rabbit vascular smooth muscle rings from basilar, renal, and saphenous arteries, an effect attributed to the activation of protein kinase C. nih.gov Similarly, it has been used to study contraction mechanisms in rabbit bladder smooth muscle. nih.gov These studies highlight the potential of isolated tissue preparations for characterizing the physiological or pharmacological effects of specific phorbol ester isomers like 4α-Phorbol 12,13-dibutyrate, particularly for comparative studies against its more active counterparts.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction between a ligand and its receptor. These assays are highly sensitive and allow for the precise quantification of binding affinity (Kd) and the density of binding sites (Bmax). In the context of phorbol esters, these assays typically utilize a tritiated, high-affinity ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), to probe the C1 domain of PKC isozymes.

The fundamental principle of these assays involves incubating a preparation of the target receptor (e.g., purified PKC, cell membranes, or intact cells) with the radioligand. The amount of ligand bound to the receptor is then measured, typically by separating the bound from the unbound ligand and quantifying the radioactivity.

Competition binding assays are particularly valuable for characterizing compounds like 4α-Phorbol 12,13-Dibutyrate. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand ([³H]PDBu) and varying concentrations of an unlabeled competitor compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured. Potent binders, like the 4-beta isomers of phorbol esters, will displace the radioligand at very low concentrations.

Research has consistently shown that 4-alpha phorbol esters, including analogues like 4-alpha-phorbol didecanoate, are exceptionally poor competitors in these assays. nih.gov They fail to inhibit the binding of [³H]PDBu to its receptor even at high concentrations, demonstrating a profound lack of affinity for PKC. nih.govnih.gov This finding is crucial, as it confirms that the specific stereochemical configuration at the C4 position of the phorbol backbone is a critical determinant for receptor recognition and binding. The inactivity of 4α-PDBu in these assays validates its use as a negative control, ensuring that observed biological effects from its 4-beta counterpart are indeed due to specific receptor interactions.

Table 1: Comparative Binding Affinities of Phorbol Esters for Protein Kinase C (PKC)

CompoundIsomerTypical Binding Affinity (IC₅₀ or Kᵢ)Receptor Binding Activity
Phorbol 12,13-Dibutyrate (PDBu)4-betaNanomolar (nM) rangeHigh
12-O-Tetradecanoylphorbol-13-acetate (TPA)4-betaNanomolar (nM) rangeHigh
4-alpha-Phorbol Didecanoate4-alpha> Micromolar (µM) rangeNo significant binding observed nih.gov
4-alpha-Phorbol 12,13-Dibutyrate4-alphaNot applicableInactive / No significant binding

Computational and Biophysical Approaches

To understand the structural basis for the stark difference in activity between 4-alpha and 4-beta phorbol esters, researchers employ sophisticated computational and biophysical techniques. These methods provide insights at the atomic level, revealing the intricate molecular interactions that govern ligand binding and receptor activation.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method places the ligand into the binding site of the protein in various conformations and scores them based on feasibility. Following docking, molecular dynamics (MD) simulations can be used to study the behavior of the ligand-receptor complex over time. MD simulations provide a dynamic view of the interactions, revealing the stability of the binding pose and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that maintain the complex.

For active phorbol esters, simulations show that their binding to the C1 domain of PKC is stabilized by a critical network of hydrogen bonds. nih.gov Specifically, the C4-hydroxyl, the C9-hydroxyl, and the C20-hydroxyl groups of the phorbol backbone act as hydrogen bond donors and acceptors, interacting with specific amino acid residues within the C1 domain's binding pocket. researchgate.net

When 4α-Phorbol 12,13-Dibutyrate is modeled, these computational approaches reveal a clear structural impediment to binding. The epimerization at the C4 position, where the hydroxyl group is in the alpha orientation (projecting away from the key interaction face) rather than the beta orientation, fundamentally alters the three-dimensional shape of the molecule. nih.gov This change in stereochemistry prevents the C4-hydroxyl group from achieving the correct spatial orientation needed to form the crucial hydrogen bond within the receptor's binding cleft. This single stereochemical change disrupts the entire network of interactions required for high-affinity binding, explaining its biological inactivity from a structural standpoint. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is represented by a mathematical equation that relates molecular descriptors—numerical values that describe the chemical's properties (e.g., steric, electronic, hydrophobic)—to its activity.

The development of a robust QSAR model for phorbol ester analogues relies on a "training set" of compounds with a wide range of biological activities. This is where the inclusion of inactive compounds like 4α-Phorbol 12,13-Dibutyrate is essential. An effective QSAR model must be able to accurately predict not only the high potency of active compounds like PDBu and TPA but also the profound lack of activity of their 4-alpha isomers.

The basis for QSAR models of phorbol esters is the pharmacophore model, which defines the essential spatial arrangement of chemical features required for binding and activation of PKC. For phorbol esters, the key pharmacophore features include the hydrogen-bonding groups at C4, C9, and C20, along with the hydrophobic regions provided by the ester side chains at C12 and C13. researchgate.net

The inactivity of 4α-PDBu serves as a critical validation point for any proposed pharmacophore or QSAR model. Because its structure is identical to the active 4-beta isomer except for the C4 stereocenter, it provides a stringent test of the model's ability to recognize the importance of that specific stereochemical feature. A successful QSAR model will assign a very low predicted activity value to 4α-PDBu, thereby confirming the model's predictive power and its accurate representation of the structural requirements for PKC activation.

Comparative Structure Activity Relationship Studies of Phorbol Esters

Significance of the 4α Configuration in Determining Biological Inactivity towards Protein Kinase C

The biological activity of phorbol (B1677699) esters is intrinsically linked to their three-dimensional structure, which allows them to mimic the endogenous activator of PKC, diacylglycerol (DAG). The key to the potent activity of phorbol esters like Phorbol 12,13-Dibutyrate (PDBu) lies in the specific stereochemistry of their tetracyclic tigliane (B1223011) core. A crucial determinant of this activity is the orientation of the hydroxyl group at the C-4 position.

The inactivity of 4α-phorbol esters is a well-established principle in PKC research. These compounds are frequently used as negative controls in experiments to ensure that the observed biological effects of their 4β counterparts are indeed mediated by PKC activation. nih.gov The ability of PKC and its binding domains to distinguish between these C-4 epimers underscores the high degree of stereochemical specificity required for activation. nih.gov Studies using synthetic peptides corresponding to the C1 domain of PKC have demonstrated that these domains can differentiate between the active phorbol ester and its inactive C-4 epimer. nih.gov

Impact of Fatty Acid Substituents at Positions C12 and C13 on Functional Outcomes

The ester groups at the C12 and C13 positions of the phorbol backbone play a significant role in modulating the biological activity of these compounds. The length and nature of these fatty acid chains influence the lipophilicity of the molecule, which in turn affects its ability to partition into the cell membrane where PKC is active. While the 4α-configuration of 4α-PDBu renders it inactive towards PKC, the principles governing the influence of C12 and C13 substituents on the activity of the corresponding 4β-isomers provide valuable insight into the structure-activity relationships of this class of compounds.

In active 4β-phorbol esters, variations in the C12 and C13 ester chains can lead to differences in their potency and even their selectivity for different PKC isozymes. For instance, the widely studied Phorbol 12-myristate 13-acetate (PMA) is known for its high potency, which is attributed in part to the long myristate chain at C12. Shorter and less hydrophobic ester chains, such as the butyrate (B1204436) groups in PDBu, generally result in a more water-soluble compound with different kinetics of cellular uptake and washout.

While specific studies on the functional outcomes of varying the C12 and C13 fatty acid substituents on 4α-phorbol analogues are not extensively documented, it can be inferred that such modifications would primarily affect the physicochemical properties of these inactive compounds, such as their solubility and membrane partitioning. However, these changes would not be expected to overcome the fundamental conformational impediment to PKC binding imposed by the 4α-hydroxyl group. Therefore, even with optimal C12 and C13 substituents for membrane interaction, 4α-phorbol ester analogues would likely remain biologically inactive as PKC activators.

CompoundPKC IsozymeBinding Affinity (Kd, nM)
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCα1.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCβ11.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCβ21.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCγ1.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCδ1.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCε1.6 - 18
[³H]Phorbol 12,13-dibutyrate (PDBu)PKCζNo specific binding

Data adapted from studies on recombinant PKC isotypes. nih.gov

Design and Synthesis of 4α-Phorbol 12,13-Dibutyrate Analogues for Mechanistic Probes

The chemical synthesis of phorbol and its analogues is a formidable challenge due to the molecule's complex, highly oxygenated, and stereochemically rich structure. The total synthesis of (+)-phorbol has been a long-standing goal in organic chemistry, with the first enantiospecific total synthesis being a relatively recent achievement. nih.gov This complexity underscores the reliance on semi-synthesis from naturally isolated phorbol for the generation of many analogues.

Despite these synthetic hurdles, the design and synthesis of analogues of 4α-phorbol esters hold potential for their use as sophisticated mechanistic probes. While 4α-PDBu itself is a valuable negative control, analogues with modified properties could further refine our understanding of cellular processes. For instance, the synthesis of 4α-phorbol esters with different fatty acid chains at various positions, such as the reported synthesis of 4aα-phorbol 9-myristate 9a-acetate, demonstrates the feasibility of creating such molecules. nih.gov

The rationale for designing and synthesizing 4α-phorbol analogues would be to create tools that share the physicochemical properties of their active 4β-counterparts (e.g., lipophilicity, membrane partitioning) without interacting with PKC. This would allow researchers to dissect PKC-independent effects of phorbol esters from those directly mediated by the enzyme. For example, some studies have suggested that phorbol esters may have biological effects that are independent of PKC activation. nih.gov By using a well-designed 4α-phorbol analogue that closely mimics the membrane behavior of an active phorbol ester, researchers could more definitively attribute specific cellular responses to either PKC-dependent or PKC-independent pathways.

The design of such probes could involve:

Varying the ester groups: Introducing different fatty acid chains at C12, C13, or other positions to modulate lipophilicity and match that of a specific active phorbol ester.

Introducing reporter groups: Incorporating fluorescent tags or photoaffinity labels into the 4α-phorbol structure to visualize its localization within the cell or to identify potential non-PKC binding partners.

Modifying other functional groups: Altering other parts of the phorbol backbone to probe the structural requirements for any potential non-PKC interactions, while maintaining the inactive 4α-configuration.

While the synthesis of such complex molecules remains a significant undertaking, the potential insights they could provide into the nuanced mechanisms of phorbol ester action make them a valuable, albeit challenging, area for future research.

Future Directions and Emerging Paradigms in 4alpha Phorbol 12,13 Dibutyrate Research

Exploration of Undiscovered Protein Kinase C-Independent Biological Actions

For decades, the primary utility of 4α-phorbol esters in research was based on their inability to activate PKC, thereby providing a crucial control for their PKC-activating β-epimers. nih.gov However, this paradigm is shifting as evidence suggests that these "inactive" molecules may possess distinct biological activities independent of PKC.

A key area of investigation is the interaction of 4α-PDBu with ion channels. Research in acutely isolated guinea pig hippocampal neurons has demonstrated that while both the PKC-activating phorbol (B1677699) 12,13-dibutyrate (PDBu) and 4α-PDBu can depress whole-cell calcium channel currents, they do so via different mechanisms. nih.gov The effects of PDBu were consistent with PKC activation, whereas the actions of 4α-PDBu were found to be PKC-independent. nih.gov Notably, the study revealed that 4α-PDBu acted only when applied extracellularly, suggesting a potential interaction with an extracellular binding site on the channel or a specific orientation requirement within the cell membrane to exert its effect. nih.gov This PKC-independent action was observed at concentrations in the 5-10 μM range. nih.gov

Further supporting the concept of PKC-independent targets for 4α-phorbols, studies on the related compound 4α-phorbol 12,13-didecanoate (4α-PDD) have identified it as an agonist for the transient receptor potential vanilloid 4 (TRPV4) channel. nih.gov Although later studies indicated that 4α-PDD can also activate dorsal root ganglia neurons through a TRPV4-independent mechanism, the initial finding broke ground by establishing that a 4α-phorbol ester could directly activate a specific protein target other than PKC. nih.gov These findings collectively suggest that the phorbol scaffold, even in its "inactive" 4-alpha configuration, can engage with specific cellular receptors and signaling components, opening a new frontier for research beyond PKC.

Table 1: Observed PKC-Independent Effects of 4α-Phorbol Esters

Compound Finding Affected System/Target Reference
4α-Phorbol 12,13-Dibutyrate (4α-PDBu) Depression of calcium channel current Hippocampal neurons nih.gov
4α-Phorbol 12,13-Didecanoate (4α-PDD) Activation of TRPV4 channels Heterologously expressed human and murine TRPV4 nih.gov

Development of Next-Generation Molecular Tools Derived from 4-Alpha-Phorbol 12,13-Dibutyrate

The structural rigidity and synthetic tractability of the phorbol ring system make it an excellent scaffold for chemical modification. nih.govresearchgate.net Historically, this has been exploited to create derivatives of PKC-activating phorbols to probe their functions. nih.govnih.govresearchgate.net A significant future direction is to apply this same principle to the 4α-PDBu scaffold to create a new generation of molecular tools designed to investigate its non-PKC targets.

Given that 4α-PDBu has defined biological effects, such as the modulation of calcium channels, there is a clear rationale for developing derivatives that can help isolate and characterize its molecular partners. nih.gov Strategies for developing such probes could include:

Affinity Probes: Synthesizing 4α-PDBu analogues that incorporate reactive groups or photo-activatable cross-linkers. These tools would be invaluable for "pull-down" experiments aimed at covalently linking to and identifying its binding partners from cell lysates.

Fluorescent Probes: Attaching fluorophores (like dansyl or NBD groups) to the 4α-PDBu scaffold. researchgate.net Such fluorescent derivatives would enable researchers to visualize the subcellular localization of the compound in real-time using advanced microscopy techniques, providing clues about its sites of action.

Scaffold-Based Libraries: Using the 4α-phorbol backbone as a starting point for combinatorial chemistry to create libraries of new derivatives. nih.gov Screening these libraries for biological activity could lead to the discovery of more potent or selective modulators of the novel targets of 4α-PDBu, potentially yielding new pharmacological agents.

While much of the current synthetic effort in phorbol chemistry is focused on creating potent PKC activators for therapeutic applications like anti-HIV or anti-leukemia treatments, the discovery of PKC-independent actions of 4α-PDBu necessitates a pivot in strategy. nih.govresearchgate.net Developing molecular tools from the "inactive" scaffold is a logical and critical next step to fully understand its place in cellular signaling.

Systems-Level Analysis of Cellular Networks Influenced by 4-Alpha-Phorbol 12,13-Dibutyrate

To move beyond single-target interactions and understand the full impact of 4α-PDBu on the cell, future research must employ systems-level analyses. Methodologies such as quantitative proteomics, transcriptomics, and metabolomics offer an unbiased, global view of the cellular response to a given stimulus. To date, such studies have been applied extensively to PKC-activating phorbol esters like Phorbol 12-myristate 13-acetate (PMA), revealing complex downstream changes in protein expression and gene transcription that drive processes like monocyte-to-macrophage differentiation. nih.govnih.gov

Applying these powerful techniques to 4α-PDBu is a crucial future direction. A comparative systems-level analysis could involve:

Transcriptomic Profiling: Using RNA-sequencing to map all changes in gene expression following treatment of a cell line with 4α-PDBu versus its active counterpart, PDBu, and a vehicle control. This would reveal gene networks that are uniquely regulated by 4α-PDBu, independent of PKC activation.

Proteomic Analysis: Employing quantitative mass spectrometry to identify changes in the cellular proteome and in post-translational modifications (e.g., phosphorylation) that are specific to 4α-PDBu treatment. This could directly help in identifying novel signaling pathways and effector proteins. For example, studies with PMA have shown it influences the phosphorylation state of the tuberin/hamartin tumor suppressor complex through the MAPK/ERK/RSK1 pathway, demonstrating the ability of phorbols to intersect with major signaling cascades. nih.gov A similar analysis for 4α-PDBu could uncover entirely different network-level interactions.

By generating these large-scale datasets, researchers can construct comprehensive models of the cellular networks perturbed by 4α-PDBu. This approach will be instrumental in moving the compound from being considered an "inactive" control to being recognized as a specific modulator of a unique subset of cellular pathways, opening new avenues for both basic research and potential therapeutic exploration.

Q & A

Basic Research Questions

Q. What is the primary biochemical role of 4α-Phorbol 12,13-Dibutyrate in PKC-related studies?

  • 4α-Phorbol 12,13-Dibutyrate is a structural analog of phorbol esters but lacks protein kinase C (PKC) activation activity. It is widely used as a negative control in experiments involving PKC activators like phorbol 12-myristate 13-acetate (PMA/TPA) to validate specificity in signaling pathway studies. For example, in studies assessing PKC-dependent phosphorylation, it helps distinguish between specific PKC activation and nonspecific effects .

Q. What safety protocols are critical when handling 4α-Phorbol 12,13-Dibutyrate in laboratory settings?

  • The compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335). Key precautions include:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation.
  • Immediate washing with water for skin/eye contact.
  • Storage in sealed containers away from oxidizing agents and heat .

Q. How does 4α-Phorbol 12,13-Dibutyrate differ functionally from its active isomer, phorbol 12,13-dibutyrate (PDBu)?

  • Unlike PDBu, which activates PKC by mimicking diacylglycerol (DAG), the 4α isomer lacks the structural conformation required for PKC binding. This makes it ideal for controlled experiments to isolate PKC-independent effects, such as in studies on neurotransmitter release or tumor promotion .

Q. What solvent systems are recommended for dissolving 4α-Phorbol 12,13-Dibutyrate?

  • The compound is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM. Avoid aqueous buffers due to low solubility. Verify solvent compatibility with downstream assays (e.g., DMSO concentrations ≤0.1% in cell cultures) .

Advanced Research Questions

Q. How can researchers address contradictory data in studies using 4α-Phorbol 12,13-Dibutyrate as a negative control?

  • Contradictions may arise due to batch variability, residual PKC activity in certain cell lines, or off-target effects. Mitigation strategies include:

  • Validating purity (>99% by HPLC).
  • Including additional controls (e.g., PKC inhibitors like GF109203X).
  • Replicating experiments across multiple cell types (e.g., OK cells vs. LLC-PK1) to exclude cell-specific artifacts .

Q. What experimental designs are optimal for studying the structural requirements of phorbol esters in PKC activation?

  • Use comparative dose-response assays with 4α-Phorbol 12,13-Dibutyrate, active isomers (e.g., PDBu), and truncated analogs (e.g., phorbol 13-acetate). Measure PKC translocation via fluorescence microscopy or Western blot for phosphorylated substrates (e.g., MARCKS). Structural activity relationships (SAR) can be mapped using molecular docking simulations .

Q. How does 4α-Phorbol 12,13-Dibutyrate enhance the potency of local anesthetics like lignocaine?

  • In neuronal tissue, 4α-Phorbol 12,13-Dibutyrate potentiates anesthetic effects by modulating ion channel gating independently of PKC. Experimental protocols involve:

  • Electrophysiological recordings in brain slices pre-treated with 1 µM 4α-Phorbol.
  • Quantifying changes in EC50 values for anesthetics using dose-inhibition curves .

Q. What methodologies confirm the absence of peroxisome proliferator-activated receptor (PPAR) cross-reactivity with 4α-Phorbol 12,13-Dibutyrate?

  • Perform dual-reporter assays (e.g., luciferase) with PPAR-responsive promoters. Compare responses to PPAR agonists (e.g., rosiglitazone) and antagonists. Use siRNA knockdown of PPAR isoforms to validate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.